WS-12

Vue d'ensemble

Description

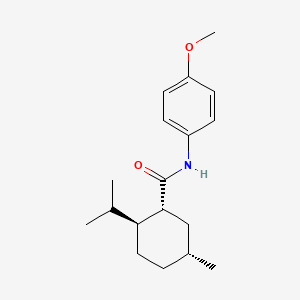

WS-12, également connu sous le nom de (1R,2S,5R)-N-(4-Méthoxyphényl)-5-méthyl-2-(propan-2-yl)cyclohexane-1-carboxamide, est un composé chimique qui agit comme un activateur puissant et sélectif du canal calcique TRPM8. Ce canal est responsable de la sensation de froid produite par le menthol. This compound est légèrement moins puissant en tant qu'activateur de TRPM8 par rapport à l'icilin, mais il est beaucoup plus sélectif pour TRPM8 que pour les canaux calciques associés .

Méthodes De Préparation

La synthèse du WS-12 implique plusieurs étapes. Une méthode courante comprend la réaction du chlorure de 4-méthoxybenzoyle avec la (1R,2S,5R)-2-isopropyl-5-méthylcyclohexanone en présence d'une base pour former l'amide correspondant. Cette réaction se produit généralement dans des conditions douces et peut être mise à l'échelle pour la production industrielle .

Analyse Des Réactions Chimiques

WS-12 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme agent de refroidissement dans diverses formulations.

Biologie : Agit comme un agoniste de TRPM8, ce qui le rend utile pour étudier les voies de la sensation de froid.

Médecine : En cours d'investigation pour ses propriétés analgésiques et anti-inflammatoires.

Industrie : Utilisé dans les produits nécessitant une sensation de fraîcheur, tels que les produits d'hygiène buccale et la confiserie

Mécanisme d'action

This compound exerce ses effets en activant sélectivement le canal calcique TRPM8. Cette activation entraîne un afflux d'ions calcium, ce qui déclenche la sensation de froid. Les cibles moléculaires impliquées comprennent des résidus spécifiques dans le canal TRPM8 qui interagissent avec this compound, conduisant à des changements conformationnels et à l'activation du canal .

Applications De Recherche Scientifique

WS-12, also known as Acoltremon or (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide, is a chemical compound recognized as a potent and selective agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. This characteristic makes it valuable in scientific research, particularly in studies related to pain management, cancer diagnostics, and the sensation of coldness.

Scientific Research Applications

This compound is primarily utilized in scientific research for its selective activation of the TRPM8 ion channel, which is crucial in the perception of temperature and pain modulation.

TRPM8 Activation this compound selectively activates TRPM8, a cationic ion channel that mediates the sensation of coolness in mammals. This activation is significant because TRPM8 plays a crucial role in the perception of temperature and pain modulation. Unlike other known TRPM8 agonists such as menthol and icilin, which have lower potency and can activate nociceptive pathways like TRPA1, this compound demonstrates a higher efficacy and selectivity for TRPM8 without inducing cross-activation of other thermosensitive channels. Studies indicate this compound has an effective concentration (EC50) of approximately 12 µM, which is significantly more potent than menthol (EC50 of 196 µM) . This higher potency suggests that this compound could be more effective in clinical settings, particularly in treating chronic pain conditions such as neuropathic pain.

Encapsulation of this compound in Lipid Nanocapsules Research has explored encapsulating this compound in lipid nanocapsules (LNC600-WS12) to enhance its efficacy in activating TRPM8 channels . Studies showed that LNC600-WS12 exhibited a higher rate of plasma membrane targeting compared to empty LNC600 . Transwell migration assays revealed that treatment with LNC600-WS12 significantly decreased migration in both concentrations . this compound had an effect equivalent to that of icilin, and importantly, this compound encapsulation increased how efficiently the agonist inhibited TRPM8-mediated cell migration . Treatment with LNC600-WS12 induced a 24.56% higher decrease than that induced by free this compound at 10 nM, confirming that encapsulation of this compound allows the use of lower agonist concentrations to activate TRPM8, as shown by calcium imaging .

| Compound | EC50 (µM) | TRPM8 Activation | Cross-Activation | Tachyphylaxis |

|---|---|---|---|---|

| This compound | 12 ± 5 | Strong | None | Minimal (4 ± 2.3%) |

| Menthol | 196 ± 22 | Moderate | Yes (TRPA1, TRPV3) | Significant |

| Icilin | Not specified | Moderate | Yes | Significant |

Case Studies

- Analgesic Effects: this compound shows analgesic effects, potentially making it useful in chronic neuropathic pain research. It produces analgesic and anti-inflammatory effects in animal models with similar efficacy to menthol but with a reduced side effect profile.

- Cancer Diagnostics: this compound has potential therapeutic applications in cancer diagnostics. The encapsulation of this compound in lipid nanocapsules was studied to efficiently activate TRPM8 channels to arrest prostate cancer cells .

- Cooling Agent: this compound is recognized for its role as a cooling agent . this compound produces a cooling sensation in sensory neurons due to its activation of TRPM8.

Mécanisme D'action

WS-12 exerts its effects by selectively activating the TRPM8 calcium channel. This activation leads to an influx of calcium ions, which triggers the sensation of coldness. The molecular targets involved include specific residues within the TRPM8 channel that interact with this compound, leading to conformational changes and channel activation .

Comparaison Avec Des Composés Similaires

WS-12 est comparé à d'autres agents de refroidissement comme le menthol, WS-3, WS-5 et WS-23. Alors que le menthol est largement connu pour son effet rafraîchissant, this compound offre un impact de refroidissement initial plus fort et un effet durable significativement plus long. WS-3 est connu pour son impact de refroidissement immédiat net, WS-5 a une intensité de refroidissement plus élevée et WS-23 procure une sensation de fraîcheur équilibrée .

Références

Activité Biologique

WS-12, a menthol derivative, has garnered attention for its potent biological activity as a selective agonist of the transient receptor potential melastatin-8 (TRPM8) ion channel. This compound is primarily recognized for its role as a cooling agent and its potential therapeutic applications in pain management and cancer diagnostics.

TRPM8 Activation:

this compound selectively activates TRPM8, a cationic ion channel that mediates the sensation of coolness in mammals. This activation is significant because TRPM8 plays a crucial role in the perception of temperature and pain modulation. Unlike other known TRPM8 agonists such as menthol and icilin, which have lower potency and can activate nociceptive pathways like TRPA1, this compound demonstrates a higher efficacy and selectivity for TRPM8 without inducing cross-activation of other thermo-sensitive channels .

Potency and Efficacy:

Research indicates that this compound has an effective concentration (EC50) of approximately 12 µM, significantly more potent than menthol (EC50 of 196 µM). This higher potency suggests that this compound could be more effective in clinical settings, particularly in treating chronic pain conditions such as neuropathic pain .

Comparative Biological Activity

To better understand the biological activity of this compound compared to other compounds, the following table summarizes key characteristics:

| Compound | EC50 (µM) | TRPM8 Activation | Cross-Activation | Tachyphylaxis |

|---|---|---|---|---|

| This compound | 12 ± 5 | Strong | None | Minimal (4 ± 2.3%) |

| Menthol | 196 ± 22 | Moderate | Yes (TRPA1, TRPV3) | Significant |

| Icilin | Not specified | Moderate | Yes | Significant |

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

- Chronic Pain Management:

- Cancer Diagnostics:

- Safety Profile:

Propriétés

IUPAC Name |

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSGVPAAXJJOPQ-XOKHGSTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460636 | |

| Record name | [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; cool minty aroma | |

| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; sparingly soluble in avocado oil, Sparingly soluble (in ethanol) | |

| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68489-09-8 | |

| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68489-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)-p-menthanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068489098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5R)-2-isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acoltremon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L7BVT4Z4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of WS-12?

A1: this compound acts as a potent and selective agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. [, , , , , ]

Q2: How does this compound interact with the TRPM8 channel?

A2: this compound binds to a hydrophobic intra-subunit binding pocket within the TRPM8 channel, situated between the voltage-sensor-like domain and the TRP domain. [, ] This binding leads to allosteric activation of the channel. [, ]

Q3: What are the downstream effects of this compound binding to TRPM8?

A3: this compound binding to TRPM8 triggers the influx of cations, primarily calcium ions (Ca2+), into the cell. [, , , ] This Ca2+ influx can then initiate various downstream signaling pathways, depending on the cell type and physiological context. [, , ]

Q4: Does this compound activate other TRP channels besides TRPM8?

A4: Research suggests that this compound demonstrates high selectivity for TRPM8 and does not activate other thermo-sensitive TRP channels such as TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H27NO2, and its molecular weight is 289.41 g/mol. []

Q6: Are there any specific spectroscopic data available for this compound?

A6: While specific spectroscopic data for this compound are not explicitly detailed in the provided research, its structure has been confirmed through X-ray crystallographic analysis of its diastereomer. []

Q7: How does the structure of this compound contribute to its TRPM8 selectivity and potency?

A7: The presence of a hexacyclic ring structure is crucial for the high potency and selectivity of this compound toward TRPM8. [] Compounds lacking this hexacyclic ring, like WS-23, exhibit significantly lower potency. [] Additionally, the specific stereochemistry of this compound, particularly the (1R,2S,5R) configuration, is essential for its activity. []

Q8: Have any structural modifications of this compound been explored?

A8: The provided research mentions other menthol derivatives, such as CPS-368, CPS-369, CPS-125, and WS-5, that also exhibit TRPM8 selectivity. [] These compounds likely share structural similarities with this compound, highlighting the importance of the hexacyclic ring structure for TRPM8 activity.

Q9: What cell lines have been used to study the effects of this compound in vitro?

A11: Research has utilized various cell lines, including HEK293 cells, SH-SY5Y neuroblastoma cells, MEG-01 megakaryocytic cells, and oral squamous carcinoma cell lines (HSC3 and HSC4) to investigate the effects of this compound in vitro. [, , , ]

Q10: What are some of the key findings from in vitro studies using this compound?

A10: In vitro studies have demonstrated that this compound can:

- Induce cation currents and intracellular Ca2+ increases in cells expressing TRPM8. [, , , , ]

- Inhibit L-type Ca2+ channel current (L-ICa) in rat tail artery myocytes. []

- Modulate cytokine production in pro- and anti-inflammatory macrophages. []

- Reduce the invasion potential of oral squamous carcinoma cell lines. []

Q11: Have any animal models been used to study the effects of this compound in vivo?

A13: Yes, research has employed rodent models, including rats and mice, to investigate the effects of this compound in vivo. [, , , , ]

Q12: What are some of the key findings from in vivo studies using this compound?

A12: In vivo studies have shown that this compound can:

- Reduce irritant-evoked reflex tachyarrhythmia in spontaneously hypertensive rats. []

- Attenuate the severity of indomethacin-induced intestinal injury in mice. []

- Enhance the DNA damage response and increase the survival fraction of B16 melanoma cells after γ-irradiation. []

Q13: Have any clinical trials been conducted with this compound?

A15: While the provided research does not mention any clinical trials specifically with this compound, it highlights that a structurally similar compound, AR-15512 (formerly known as AVX-012 and this compound), is currently in phase 2b clinical trials for the treatment of dry eye. []

Q14: What analytical techniques have been used to study this compound?

A14: Various analytical techniques have been employed to study this compound, including:

- Electrophysiology: To measure ion channel activity and characterize the effects of this compound on TRPM8. [, , , ]

- Calcium imaging: To monitor intracellular Ca2+ levels in response to this compound stimulation. [, , ]

- Immunoblotting and immunohistochemistry: To detect and localize TRPM8 protein expression in cells and tissues. [, ]

- Flow cytometry: To analyze platelet activation and shape change in response to this compound. []

- High-performance liquid chromatography (HPLC): To separate and analyze this compound and its stereoisomers. []

- X-ray crystallography: To determine the absolute configuration of this compound diastereomers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.